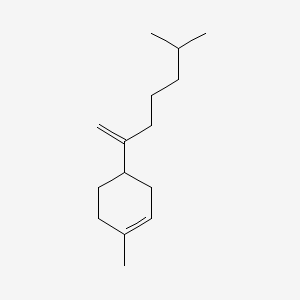
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-, also known as β-Bisabolene, is an organic compound with the molecular formula C15H24. It is a member of the cyclohexene family and is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a methylenehexyl group. This compound is commonly found in essential oils and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with appropriate alkylating agents under controlled conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2) and are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can yield alcohols, ketones, or carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be compared with other similar compounds, such as:
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound has a similar structure but differs in the position and type of substituents.
Cyclohexene, 4-methyl-1-(1-methylethyl)-: Another similar compound with variations in the substituent groups.
β-Bisabolene: A stereoisomer of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- with different spatial arrangements of atoms.
The uniqueness of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
74253-04-6 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
1-methyl-4-(6-methylhept-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12,15H,4-7,9-11H2,1-3H3 |
InChI-Schlüssel |
XWPHDIMQUVEJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(=C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















